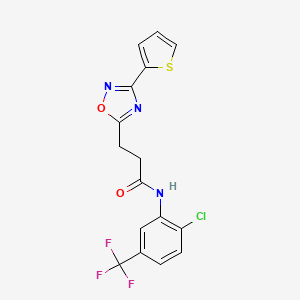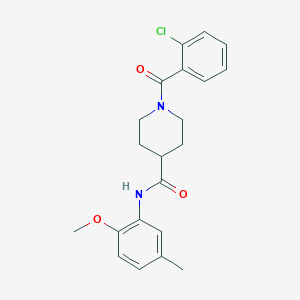
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound has been widely studied for its potential therapeutic applications as a modulator of the endocannabinoid system.
作用機序
The mechanism of action of 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves the inhibition of FAAH, which leads to an increase in the levels of anandamide. Anandamide is an endogenous cannabinoid that activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits FAAH with high potency and selectivity. In vivo studies have shown that this compound increases the levels of anandamide in various tissues such as the brain, liver, and adipose tissue. This compound has also been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide in lab experiments are its high potency and selectivity for FAAH inhibition. This compound has been widely used as a tool compound to study the endocannabinoid system and its potential therapeutic applications. However, the limitations of using this compound in lab experiments are its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One direction is to develop more potent and selective FAAH inhibitors for therapeutic applications. Another direction is to study the effects of this compound on other physiological systems such as the immune system and the cardiovascular system. Additionally, the potential of this compound as a therapeutic agent for various diseases such as chronic pain, inflammation, and neurological disorders should be further explored.
合成法
The synthesis of 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 2-methoxy-5-methylphenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
科学的研究の応用
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and neurological disorders. This compound has been shown to modulate the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide increases the levels of anandamide, which in turn activates the cannabinoid receptors CB1 and CB2.
特性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-7-8-19(27-2)18(13-14)23-20(25)15-9-11-24(12-10-15)21(26)16-5-3-4-6-17(16)22/h3-8,13,15H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUKMMNEOYYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
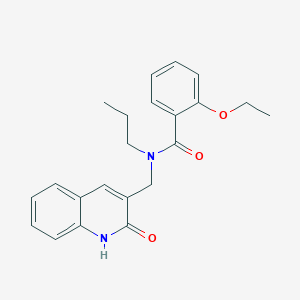


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
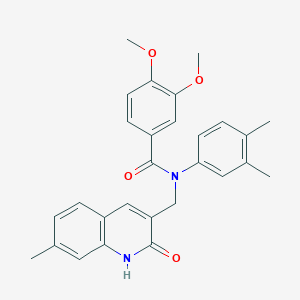
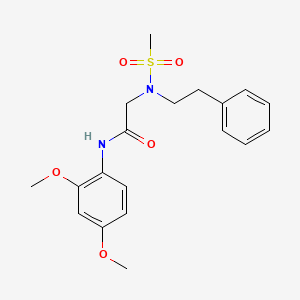
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
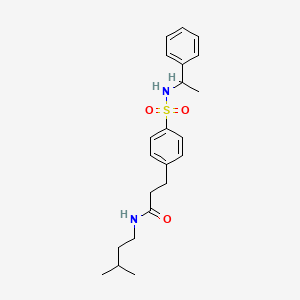
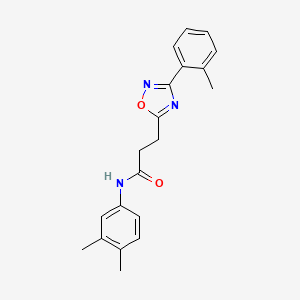
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)
